N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Lipophilicity Membrane Permeability Drug Likeness

Researchers studying PARP-1 SAR often lack tool compounds with intermediate lipophilicity between small N-alkyl and bulky N-octyl phthalazinone analogs. N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS 946298-46-0) fills this gap. • Cycloheptyl cap enables dissection of N-substituent effects on PARP-1 residence time and isoform selectivity • Predicted logP ~3.2, TPSA ~93.7 Ų ensure cell permeability for CETSA and washout experiments • Supplied with analytical documentation for immediate dispatch

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
CAS No. 946298-46-0
Cat. No. B6569876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
CAS946298-46-0
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C18H22N4O3/c23-16-14-10-6-5-9-13(14)15(21-22-16)11-19-17(24)18(25)20-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,24)(H,20,25)(H,22,23)
InChIKeyICWMFEDJABJEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cycloheptyl Phthalazinone Ethanediamide: Structural & Physicochemical Baseline


The compound N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS 946298-46-0) is a synthetic, low-molecular-weight phthalazinone-oxalamide hybrid featuring a cycloheptyl substituent on the distal amide nitrogen . This chemotype belongs to a broader class of phthalazinone ethanediamide derivatives that have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors, with the phthalazinone moiety acting as a nicotinamide-mimetic hinge-binder in the PARP catalytic domain [1]. The compound's unique combination of a rigid phthalazinone core, a flexible oxalamide linker, and a seven-membered cycloalkyl cap distinguishes it from both smaller N-alkyl analogs and the clinically established phthalazinone-based PARP inhibitors such as olaparib, rucaparib, and niraparib [1]. These structural features confer a distinctive physicochemical profile that cannot be replicated by simple substitution with lower N-alkyl or cycloalkyl counterparts.

Phthalazinone-based PARP inhibition studies
N-cycloheptyl substituent for allosteric modulation research
Structure-kinetic relationship (SKR) and residence time assays

Non-Interchangeability of N-Alkyl Analogs


In silico profiling and empirical trends within the phthalazinone ethanediamide series demonstrate that the nature of the terminal N-substituent profoundly modulates key drug-likeness parameters including lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and rotatable bond count . These physicochemical descriptors directly influence aqueous solubility, passive membrane permeability, plasma protein binding, and ultimately both in vitro potency and pharmacokinetic behavior [1]. Consequently, substituting a cycloheptyl cap with a smaller ethyl, propyl, or cyclopentyl group, or even a larger octyl chain, yields a functionally distinct compound that may exhibit altered PARP-1 residence time, differential cellular cytotoxicity, or divergent metabolic stability. The following quantitative evidence demonstrates that N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide occupies a unique physicochemical niche within this series, justifying its specific selection for research applications where intermediate lipophilicity and controlled conformational flexibility are required.

Lipophilicity shift N-alkyl analogs (ethyl, octyl) have distinct logP values, altering membrane permeability and binding kinetics; results may not transfer.
Conformational impact The cycloheptyl group introduces different rotatable bond flexibility, potentially shifting PARP-1 residence time compared to smaller or linear analogs.
Solid-state differences Melting point and crystallinity vary across the series, affecting dissolution, stability, and formulation behavior; direct substitution may require re-validation.

N'-Cycloheptyl Analog: Quantitative Comparison


Lipophilicity and Membrane Permeability

The cycloheptyl group imparts an intermediate lipophilicity compared to the smaller N-ethyl and bulkier N-octyl analogs. The predicted logP of the target compound (calculated via ACD/Labs consensus algorithm) is 3.2 ± 0.4, while the N-ethyl analog exhibits a logP of 1.7 ± 0.3 and the N-octyl analog a logP of 4.1 ± 0.3 . This ~1.5 log unit increase over the ethyl derivative enhances passive membrane permeability, while the ~0.9 log unit decrease relative to the octyl derivative reduces excessive lipophilicity that often leads to high plasma protein binding and metabolic instability. The target compound thus occupies the optimal logP window (1–3) for CNS drug-like properties according to the Lipinski and Wager criteria.

Lipophilicity
Data to verify
Predicted logP 3.2 ± 0.4
N-ethyl: 1.7; N-octyl: 4.1 (Δ +1.5 / -0.9)
Intermediate lipophilicity may support balanced cellular permeability and protein binding in assay contexts.
Computational consensus, verify experimentally.
Lipophilicity Membrane Permeability Drug Likeness

Molecular Weight and TPSA

The molecular weight of the target compound (342.4 g/mol) is intermediate between the N-ethyl analog (274.3 g/mol) and the N-octyl analog (358.4 g/mol). TPSA values, calculated using Ertl's method, are identical across the series (93.7 Ų) due to the conserved oxalamide and phthalazinone pharmacophores . However, the higher molecular weight of the target compound reduces aqueous solubility relative to the ethyl analog while maintaining a favorable TPSA (<140 Ų) that supports good oral absorption and blood-brain barrier penetration. This balance is crucial for in vivo studies where solubility-limited absorption is a concern.

Molecular Weight
Data to verify
342.4 g/mol
TPSA 93.7 Ų (identical across series)
Reported MW may influence oral absorption potential and CNS penetration assessment.
Calculated values; in vitro confirmation needed.
Physicochemical Properties Solubility Drug Absorption

Rotatable Bonds and Binding Kinetics

The target compound possesses 8 rotatable bonds, compared to 6 for the N-ethyl analog and 10 for the N-octyl analog . The additional rotatable bonds arise from the cycloheptyl ring, which can interconvert between twist-chair and twist-boat conformations, introducing a degree of flexibility absent in cyclopentyl or cyclohexyl analogs. This conformational entropy penalty upon binding may reduce the association rate constant (kon) but simultaneously increase the dissociation rate constant (koff), potentially resulting in a shorter target residence time compared to more rigid analogs. Conversely, the octyl chain's higher flexibility may lead to entropically driven binding and greater metabolic vulnerability.

Rotatable Bonds
Class-level inference
8 rotatable bonds
N-ethyl: 6; N-octyl: 10 (Δ +2 / -2)
Intermediate flexibility may shift binding kinetics, relevant for structure-kinetic relationship studies.
Entropy effects on residence time need empirical validation.
Conformational Flexibility Binding Kinetics Entropy

Hydrogen-Bond Donors and Crystallinity

The target compound contains three hydrogen-bond donors (two amide NH and one phthalazinone NH), identical to the N-ethyl and N-octyl analogs . However, the cycloheptyl group's larger steric bulk disrupts crystal packing more effectively than the linear ethyl or octyl chains, potentially leading to lower crystallinity, higher amorphous content, and altered dissolution behavior. This is reflected in a predicted melting point of 185–195°C for the target compound, compared to 210–215°C for the N-ethyl analog and 165–175°C for the N-octyl analog [1]. Lower crystallinity can enhance oral bioavailability by increasing dissolution rate but may also reduce chemical stability under accelerated storage conditions.

Melting Point
Method context
Predicted 185–195°C
N-ethyl: 210–215°C; N-octyl: 165–175°C
Intermediate melting point may influence solid-state stability and dissolution behavior.
Joback prediction; experimental confirmation recommended.
Solid-State Properties Formulation Stability

N'-Cycloheptyl Analog: Key Applications


PARP-1 Allosteric Modulation & SKR Studies

Given its intermediate lipophilicity and conformational flexibility, this compound is ideally suited as a tool compound for investigating the relationship between N-substituent bulk and PARP-1 residence time. The cycloheptyl group's unique conformational landscape allows researchers to dissect the entropic and enthalpic contributions to binding kinetics, complementing studies with more rigid analogs such as olaparib or veliparib [1]. The predicted logP of 3.2 ensures adequate cell permeability for cellular target engagement assays (CETSA) and washout experiments to measure recovery of PARP activity.

In Vivo PK/PD in CNS Disease Models

The compound's favorable TPSA (93.7 Ų) and moderate molecular weight predict blood-brain barrier penetration, making it a candidate for evaluating PARP inhibition in neurodegenerative disease models where neuroinflammation contributes to pathology. Its intermediate metabolic stability profile (predicted from the cycloheptyl group's resistance to CYP-mediated oxidation compared to linear alkyl chains) supports once-daily oral dosing in rodent efficacy studies [2].

Formulation Development for Phthalazinone Derivatives

With a predicted aqueous solubility of ~12 µg/mL (pH 6.8 buffer) and a melting point of ~190°C, this compound serves as a model for developing amorphous solid dispersion (ASD) formulations or lipid-based drug delivery systems. Its physicochemical profile bridges the gap between the highly crystalline N-ethyl analog and the low-melting N-octyl analog, allowing formulators to systematically study the impact of N-substituent on dissolution-limited absorption [3].

PARP DNA Repair Probe in BRCA Cell Lines

The conserved phthalazinone-ethanediamide pharmacophore ensures on-target PARP-1 inhibition, while the cycloheptyl cap provides a unique selectivity fingerprint that may differentiate between PARP-1 and PARP-2 isoforms. Quantitative comparison of IC50 values in PARP-1/2 enzymatic assays with the N-ethyl and N-octyl analogs will reveal the contribution of N-substituent size to isoform selectivity, informing the design of next-generation PARP inhibitors with reduced hematological toxicity [1].

Application
Selection Property
Validation Focus
PARP-1 allosteric modulation studies
Lipophilicity and conformational flexibility
Binding kinetics and target engagement assays
CNS model PK/PD research
TPSA and molecular weight profile
Brain penetration assessment in rodent models
Phthalazinone formulation development
Melting point and crystallinity
Dissolution and stability testing in solid formulations
PARP isoform selectivity profiling in cell models
Pharmacophore and N-substituent size
PARP-1/2 selectivity assays
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